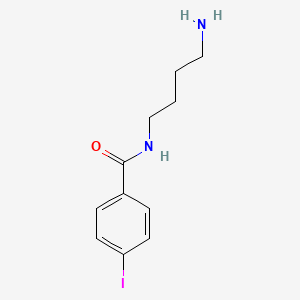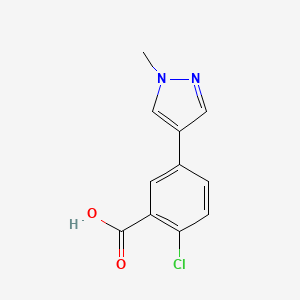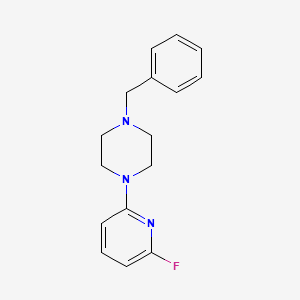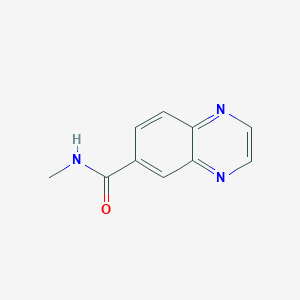
(R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
Descripción general
Descripción
“®-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine” is a chemical compound with the molecular formula C18H16ClFN4O2. It has an average mass of 374.797 Da and a monoisotopic mass of 374.094574 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The molecule also contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 374.8 g/mol. It has 2 hydrogen bond donors and 7 hydrogen bond acceptors. The compound is also characterized by a rotatable bond count of 4 .
Aplicaciones Científicas De Investigación
1. Biomarker for EGFR-TK Imaging
Quinazoline derivatives, including (3-chloro-4-fluorophenyl)quinazoline-4,6-diamine, have been studied for their potential as biomarkers in EGFR-TK imaging. This research demonstrates the role of these compounds in labeling with technetium-99m to develop radiopharmaceuticals for cancer diagnostics (Fernandes et al., 2008).
2. Potential MERS-CoV Inhibitors
Studies have identified 4-anilino-6-aminoquinazoline derivatives, including variants of (R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine, as potential inhibitors of MERS-CoV infection. These compounds showed high inhibitory effects in laboratory settings (Lee et al., 2020).
3. Anti-inflammatory Activity
Fluorine-substituted quinazoline derivatives have been explored for their anti-inflammatory activities. Studies on specific fluorine-substituted derivatives provide insights into their potential therapeutic applications in inflammation-related diseases (Sun et al., 2019).
4. Synthesis and Optimization in Pharmaceutical Processes
The synthesis and process optimization of compounds like Afatinib Dimaleate, which involve this compound, are critical in pharmaceutical manufacturing. This research highlights the controlled and efficient synthesis processes that lead to improved yield and quality of these compounds (Kumar et al., 2019).
5. Radioiodination for SPECT Imaging
The radioiodination of novel EGFR-TK inhibitors based on quinazoline derivatives, including this compound, has been investigated for developing SPECT radioligands for EGFR positive tumors. This area of research opens up possibilities for improved molecular imaging in cancer diagnosis (Fernandes et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-[(3R)-oxolan-3-yl]oxyquinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQABKFYKJRXII-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)
![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)
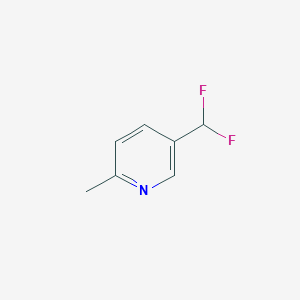
![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)


